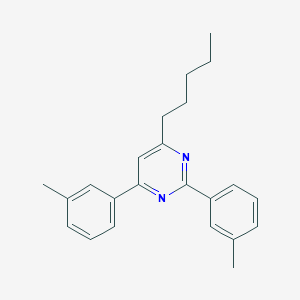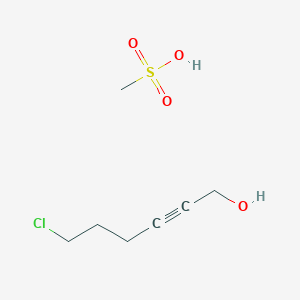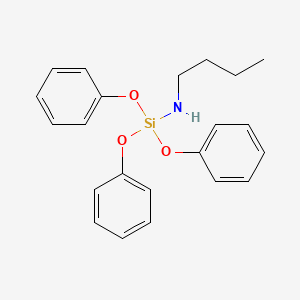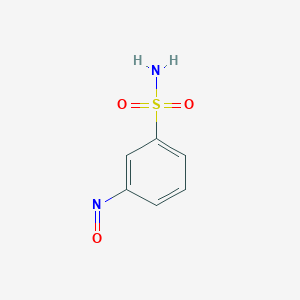
4-Bromo-2-chlorophenyl diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chlorophenyl diethyl phosphate is an organophosphate compound known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of bromine, chlorine, and phosphate groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-2-chlorophenyl diethyl phosphate can be synthesized through a multi-step process. One common method involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chlorophenol . The reaction conditions typically require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chlorophenyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions may produce various halogenated compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-chlorophenyl diethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of pesticides and other agrochemicals due to its effectiveness in controlling pests.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chlorophenyl diethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells. This mechanism is similar to other organophosphates, but the presence of bromine and chlorine atoms may enhance its potency and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Profenofos: An organophosphate insecticide with a similar structure, used primarily in agriculture.
Chlorpyrifos: Another organophosphate insecticide, widely used for pest control.
Diazinon: An organophosphate compound used as an insecticide and acaricide.
Uniqueness
4-Bromo-2-chlorophenyl diethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups, which confer distinct chemical and biological properties. Its enhanced potency as an acetylcholinesterase inhibitor makes it particularly effective in applications requiring high specificity and efficacy.
Propiedades
Número CAS |
89997-19-3 |
|---|---|
Fórmula molecular |
C10H13BrClO4P |
Peso molecular |
343.54 g/mol |
Nombre IUPAC |
(4-bromo-2-chlorophenyl) diethyl phosphate |
InChI |
InChI=1S/C10H13BrClO4P/c1-3-14-17(13,15-4-2)16-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
Clave InChI |
SSMYIEAYTJCVMV-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)OC1=C(C=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[5,4-e]-1,2,4-triazine, 6-methyl-3-phenyl-](/img/structure/B14393892.png)

![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)


![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)



![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14393947.png)
![N,N-Diethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14393952.png)
![3-[(Oxan-2-yl)oxy]-8-oxabicyclo[3.2.1]oct-6-ene](/img/structure/B14393965.png)
![2-[4-(2-Carbamoylhydrazinylidene)-2-ethyl-3-methylbutylidene]hydrazine-1-carboxamide](/img/structure/B14393972.png)
